molecular formula C11H13NO6S B1472893 N-1,3-Benzodioxol-5-yl-N-(ethylsulfonyl)glycine CAS No. 1858256-04-8

N-1,3-Benzodioxol-5-yl-N-(ethylsulfonyl)glycine

Cat. No.: B1472893
CAS No.: 1858256-04-8
M. Wt: 287.29 g/mol
InChI Key: DXUOWCWFXYSIGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-1,3-Benzodioxol-5-yl-N-(ethylsulfonyl)glycine (CAS 1858256-04-8) is a synthetic glycine derivative with a molecular formula of C11H13NO6S and a molecular weight of 287.29 g/mol . This compound is characterized by the presence of a 1,3-benzodioxole moiety, a fused aromatic system known for its relevance in medicinal chemistry. The 1,3-benzodioxole group is a key structural feature in various biologically active compounds and has been investigated as an analog of other pharmacophores, such as the vanillyl system found in capsaicin, suggesting potential research applications in designing novel bioactive molecules . The core structure incorporates an N-(ethylsulfonyl)glycine functional group. The ethylsulfonyl group is a strong electron-withdrawing substituent that can significantly influence the compound's electronic properties and reactivity, while the glycine component provides a versatile amino acid backbone. This specific combination of a benzodioxole ring system with a sulfonyl glycine unit makes it a valuable intermediate for researchers in organic synthesis and drug discovery, particularly for the development of new sulfonamide-based compounds or for studying structure-activity relationships . The compound is offered for research applications as a building block in medicinal chemistry, for the synthesis of compound libraries in drug discovery programs, and as a standard in analytical method development using techniques such as Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with mass spectrometry . It is supplied as a solid and requires cold-chain transportation to ensure stability . This compound is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-[1,3-benzodioxol-5-yl(ethylsulfonyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO6S/c1-2-19(15,16)12(6-11(13)14)8-3-4-9-10(5-8)18-7-17-9/h3-5H,2,6-7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXUOWCWFXYSIGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N(CC(=O)O)C1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-1,3-Benzodioxol-5-yl-N-(ethylsulfonyl)glycine is an organic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the benzodioxole class of compounds, characterized by a benzene ring fused to a dioxole structure. Its molecular formula is C11H13N1O4SC_{11}H_{13}N_{1}O_{4}S, with a molecular weight of approximately 273.26 g/mol. The compound features an ethylsulfonyl group attached to a glycine moiety, indicating its potential role as an amino acid derivative with unique biological properties .

The biological activity of this compound is hypothesized to involve several key mechanisms:

1. Interaction with Neurotransmitter Systems:

  • As a derivative of glycine, this compound may modulate neurotransmitter systems, particularly those involving glycine receptors. Glycine acts as an inhibitory neurotransmitter in the central nervous system (CNS), suggesting that this compound could influence neuronal excitability and synaptic transmission .

2. Enzyme Modulation:

  • The compound may interact with specific enzymes involved in metabolic pathways, potentially inhibiting or activating their activity. This interaction can lead to significant changes in cellular signaling and metabolic processes .

3. Induction of Apoptosis:

  • There is evidence suggesting that similar compounds can trigger programmed cell death (apoptosis) in cancer cells, which could be a relevant mechanism for this compound in anticancer applications .

Anticancer Properties

Recent studies have investigated the anticancer potential of compounds related to this compound. For instance, analogs have shown promising results in inhibiting tumor growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Case Study:
In one study, a related compound demonstrated significant cytotoxic effects against several cancer cell lines with IC50 values ranging from 10 to 50 µM. The mechanism was primarily attributed to the induction of apoptosis through the modulation of pro-apoptotic and anti-apoptotic proteins .

Insecticidal Activity

Another area of research has focused on the larvicidal activity of benzodioxole derivatives against Aedes aegypti, a vector for various viral diseases. The study highlighted that certain benzodioxole compounds exhibited LC50 values indicating effective larvicidal properties without significant toxicity to mammalian cells .

CompoundLC50 (µM)LC90 (µM)Cytotoxicity (to human cells)
Compound 428.9 ± 5.6162.7 ± 26.2No cytotoxicity up to 5200 µM

Pharmacological Applications

Given its structural characteristics and biological activity, this compound holds potential for various pharmacological applications:

1. Neurological Disorders:

  • Its similarity to glycine suggests potential use in treating neurological disorders where modulation of inhibitory neurotransmission is beneficial.

2. Cancer Therapy:

  • The compound's ability to induce apoptosis in cancer cells positions it as a candidate for further development in anticancer therapies.

3. Insect Control:

  • The demonstrated insecticidal properties indicate possible applications in vector control strategies against mosquito-borne diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variants and Molecular Data

The compound is compared to three analogs with shared molecular motifs (benzodioxol, sulfonyl, glycine) but distinct substituents (Table 1).

Table 1: Structural and Molecular Comparison

Compound Name CAS Number Substituent (R₁) Glycine Modification Molecular Formula Molecular Weight
N-1,3-Benzodioxol-5-yl-N-(ethylsulfonyl)glycine 1858256-04-8 Ethyl (C₂H₅) Free acid (COOH) C₁₁H₁₃NO₆S 287.29
Methyl N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycinate 159780* Methyl (CH₃) Methyl ester (COOCH₃) C₁₁H₁₃NO₆S 287.29
N-1,3-Benzodioxol-5-yl-N-(methylsulfonyl)glycine 714203-17-5 Methyl (CH₃) Free acid (COOH) C₁₀H₁₁NO₆S 273.26†
2-{[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]carbonyl}aniline 923176-14-1 N/A Piperazine-carbonyl C₁₃H₁₆F₃N₃O 287.29

*Catalog number from ; †Calculated based on substituent differences.

Functional Group Analysis

Ethyl vs. Methyl Sulfonyl Groups
  • Methylsulfonyl (CH₃SO₂) : Enhances solubility in polar solvents due to reduced steric hindrance .
Free Acid vs. Methyl Ester
  • Free acid (COOH) : Offers hydrogen-bonding capability and acidity (pKa ~2-3), suitable for ionic interactions in aqueous environments.
  • Methyl ester (COOCH₃) : Increases lipophilicity, improving membrane permeability but requiring enzymatic hydrolysis for activation .
Heterocyclic Variations

Physicochemical and Commercial Considerations

  • Molecular Weight Parity : Despite identical molecular weights (e.g., 287.29 for 1858256-04-8 and 159780 ), differences in functional groups drastically alter properties. For example, the methyl ester 159780 is more lipophilic than the free acid .
  • Commercial Availability : The ethylsulfonyl variant is currently out of stock , whereas the methylsulfonyl analog (CAS: 714203-17-5) is available at 95% purity, suggesting broader research utility .

Research Implications

  • Drug Design : Ethylsulfonyl groups may prolong half-life in vivo compared to methylsulfonyl, but ester prodrugs (e.g., 159780 ) could enhance bioavailability .
  • Structural Studies : Computational tools like SHELXL and WinGX () could model puckering effects in the benzodioxol ring, though direct crystallographic data are unavailable in the provided evidence .

Preparation Methods

Synthesis of Benzodioxole Intermediate

  • The benzodioxole ring system is typically synthesized or sourced as 1,3-benzodioxol-5-ylamine or its derivatives.
  • This intermediate serves as the aromatic amine precursor for subsequent sulfonylation.

Introduction of the Ethylsulfonyl Group

  • The ethylsulfonyl moiety is introduced via sulfonyl chloride chemistry.
  • Ethylsulfonyl chloride (ethylsulfonyl chloride) reacts with the benzodioxole amine under controlled conditions to form the sulfonamide linkage.
  • This step requires careful control of temperature and stoichiometry to avoid overreaction or side products.

Coupling with Glycine

  • The sulfonylated benzodioxole amine is then coupled with glycine or a glycine derivative.
  • Typical coupling methods involve activation of the carboxyl group of glycine, often via carbodiimide reagents or other peptide coupling agents.
  • The reaction forms the amide bond between the sulfonylated amine and the glycine carboxyl group, yielding this compound.

Detailed Preparation Method (Based on Patent US6140505A and Related Literature)

Step Reagents/Conditions Description
1 1,3-Benzodioxol-5-ylamine + Ethylsulfonyl chloride Sulfonylation reaction in anhydrous solvent (e.g., dichloromethane) at 0-5°C to form ethylsulfonyl benzodioxolyl amine intermediate.
2 Intermediate + Glycine (activated) Coupling reaction using carbodiimide coupling agents (e.g., EDCI or DCC) with catalytic DMAP in an aprotic solvent (e.g., DMF) at room temperature to form the final product.
3 Purification Purification by recrystallization or chromatography to isolate pure this compound.
  • The patent US6140505A describes related sulfonyl chloride synthesis and coupling strategies for benzo-fused heterocyclic sulfonyl compounds, which can be adapted for this compound.
  • Reaction monitoring by TLC and characterization via NMR and MS confirms product formation.

Research Findings and Optimization Notes

  • Yield Optimization : The sulfonylation step is sensitive to moisture; anhydrous conditions improve yield and purity.
  • Temperature Control : Maintaining low temperature during sulfonyl chloride addition minimizes side reactions.
  • Coupling Efficiency : Use of carbodiimide coupling agents with catalytic amounts of 4-dimethylaminopyridine (DMAP) enhances amide bond formation efficiency.
  • Purity : Final purification by recrystallization from suitable solvents (e.g., ethanol or ethyl acetate) yields high-purity compound suitable for pharmaceutical applications.

Summary Table of Preparation Method Parameters

Parameter Optimal Condition/Value Notes
Sulfonylation solvent Anhydrous dichloromethane Prevents hydrolysis of sulfonyl chloride
Sulfonylation temperature 0–5°C Controls reaction rate and selectivity
Coupling agent EDCI or DCC Efficient carboxyl activation
Coupling catalyst DMAP (catalytic amount) Enhances amide bond formation
Coupling solvent DMF or similar aprotic solvent Good solubility for reactants
Purification method Recrystallization or chromatography Ensures high purity

Q & A

Q. What are the recommended synthetic routes for N-1,3-Benzodioxol-5-yl-N-(ethylsulfonyl)glycine, and how can intermediates be characterized?

Synthesis typically involves sequential functionalization of glycine derivatives. For example, sulfonation can be achieved by reacting glycine precursors with ethylsulfonyl chloride under controlled acidic conditions. Nitration or benzodioxol-group introduction may follow, similar to methods used for analogous compounds like 5-(ethylsulfonyl)-2-methoxyaniline, where concentrated HNO₃ and H₂SO₄ are employed for nitro-group addition . Intermediates should be characterized via ¹H/¹³C NMR for functional group confirmation and mass spectrometry (MS) for molecular weight validation .

Q. Which analytical techniques are most effective for quantifying this compound in biological matrices?

  • UPLC-MS/MS offers high sensitivity for detecting low-abundance metabolites, with chromatographic separation optimized using C18 columns and mobile phases like acetonitrile/water with 0.1% formic acid .
  • HPLC with evaporative light-scattering detection (ELSD) is suitable for non-UV-absorbing compounds, particularly in plant uptake studies where glycine derivatives are tracked as nitrogen sources .

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry?

X-ray crystallography using SHELXL or SHELXS provides definitive structural elucidation. For anisotropic displacement parameters, ORTEP for Windows visualizes electron density maps, while WinGX integrates refinement and validation workflows .

Advanced Research Questions

Q. How can conflicting NMR data (e.g., unexpected coupling constants) be resolved during structural confirmation?

  • Perform 2D NMR experiments (e.g., COSY, HSQC) to assign proton-proton and carbon-proton correlations.
  • Cross-validate with DFT-calculated chemical shifts (e.g., using Quantum Chemistry-based QSPR models) to identify discrepancies arising from solvent effects or tautomerism .
  • If crystallographic data are unavailable, compare with structurally similar compounds like N-(4-Methoxy-1,3-benzothiazol-2-yl)-N-methylglycine, where benzodioxol and sulfonyl groups influence electronic environments .

Q. What experimental strategies optimize yield while minimizing side reactions in the sulfonation step?

  • Use slow addition of ethylsulfonyl chloride under ice-cooling to control exothermic reactions.
  • Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance sulfonation efficiency in biphasic systems .
  • Monitor reaction progress via in situ FTIR to detect intermediate thioether formation, which can oxidize prematurely.

Q. How does this compound interact with glycine transporters (GlyT1), and what assays validate its pharmacological potential?

  • Radioligand binding assays using [³H]-glycine compete with the compound to assess GlyT1 affinity.
  • Electrophysiological recordings in NMDA receptor-expressing cells can measure glycine reuptake inhibition, as GlyT1 blockade enhances receptor activation .
  • For in vivo validation, use schizophrenia rodent models to evaluate cognitive effects, ensuring blood-brain barrier penetration is confirmed via LC-MS/MS .

Q. How can computational modeling predict the compound’s metabolic stability and detoxification pathways?

  • Molecular docking with cytochrome P450 enzymes (e.g., CYP3A4) identifies potential oxidation sites.
  • QSAR models predict glutathione conjugation propensity at the sulfonyl group, a common detoxification route for sulfonamides .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental LogP values?

  • Re-evaluate purification protocols : Residual solvents (e.g., DMSO) in samples can skew experimental LogP. Use lyophilization for solvent-free isolation.
  • Validate with shake-flask method at multiple pH levels, as ionization of the glycine moiety (pKa ~2.4) significantly impacts hydrophobicity .

Q. Why might crystallographic and solution-state NMR data suggest different conformations?

  • Crystal packing forces may stabilize non-biological conformers. Compare with solution-state NOESY to identify dominant conformers in physiological conditions .

Methodological Tables

Q. Table 1: Key Analytical Parameters for UPLC-MS/MS Quantification

ParameterValue/DescriptionReference
ColumnC18 (2.1 × 50 mm, 1.7 µm)
Mobile PhaseAcetonitrile/0.1% formic acid (70:30 v/v)
Ionization ModeESI+
LOD0.1 ng/mL

Q. Table 2: Crystallographic Refinement Workflow

StepSoftware/ToolPurpose
Data IntegrationSAINTRaw data reduction
Structure SolutionSHELXDPhase retrieval via dual-space cycling
RefinementSHELXLAnisotropic displacement parameters
VisualizationORTEP for WindowsElectron density mapping

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-1,3-Benzodioxol-5-yl-N-(ethylsulfonyl)glycine
Reactant of Route 2
N-1,3-Benzodioxol-5-yl-N-(ethylsulfonyl)glycine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.